N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by treating 2-mercaptoaniline with acid chlorides.
Amidation Reaction: The benzothiazole derivative is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
- 1,3-Benzothiazole derivatives
Uniqueness
N~1~-[3-(1,3-BENZOTHIAZOL-2-YLAMINO)-1-(3-METHOXYPHENYL)-3-OXOPROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its benzothiazole moiety is particularly important for its interaction with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H21N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C24H21N3O3S/c1-30-18-11-7-10-17(14-18)20(25-23(29)16-8-3-2-4-9-16)15-22(28)27-24-26-19-12-5-6-13-21(19)31-24/h2-14,20H,15H2,1H3,(H,25,29)(H,26,27,28) |
InChI Key |
NLEYXIJKUJONNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.